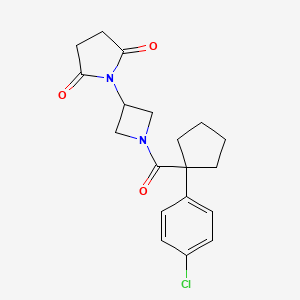

1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

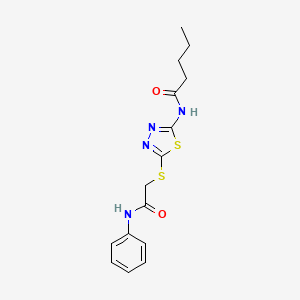

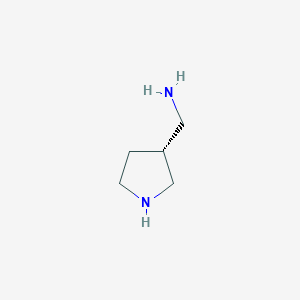

The compound “1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopentane ring and a 4-chlorophenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, 1-(4-Chlorophenyl)-1-cyclopentanecarbonyl chloride has been synthesized from the reactions of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid with diorganotin (IV) oxide or dichloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopentane ring, and a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring, the cyclopentane ring, and the 4-chlorophenyl group. The pyrrolidine ring, in particular, can undergo various reactions due to its nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could affect its solubility and stability . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study on the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, including 2-azetidinones, found that compounds exhibited antidepressant and nootropic activities in a dose-dependent manner, suggesting the 2-azetidinone skeleton has potential as a central nervous system (CNS) active agent (Thomas et al., 2016).

Anticonvulsant Properties

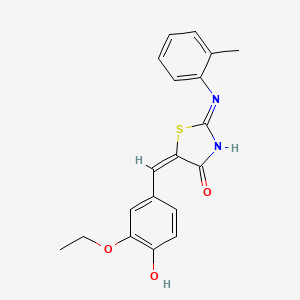

Research on the anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones revealed that several compounds were effective, especially in the maximal electroshock (MES) test, a model of human tonic-clonic seizures. One molecule, in particular, showed significant protection in the 6-Hz psychomotor seizure test, an animal model of therapy-resistant epilepsy, highlighting the potential of these compounds in treating epilepsy (Kamiński et al., 2013).

Antimicrobial Activity

The synthesis and antimicrobial screening of novel azaimidoxy compounds, including derivatives of 1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione, demonstrated potential as chemotherapeutic agents due to their screened antimicrobial activities. This research suggests the possibility of using these derivatives as potential antimicrobial agents (Jain, Nagda, & Talesara, 2006).

Coordination Chemistry

A study involving rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives provided insights into the coordination modes and reactivity of such complexes, contributing to the understanding of their structural and chemical properties. This research highlights the relevance of these compounds in coordination chemistry and potential applications in catalysis and material science (Habarurema et al., 2019).

Orientations Futures

The compound “1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” and similar compounds could be further explored for their potential medicinal properties. For instance, their anticonvulsant and antinociceptive activities could be investigated in more detail . Additionally, their synthesis could be optimized, and their physical and chemical properties could be studied in more depth.

Mécanisme D'action

Target of Action

Related compounds have shown antitumor activities against various human cancer cell lines .

Mode of Action

It’s known that similar compounds react with diorganotin (iv) oxide or dichloride to yield organotin (iv) complexes . These complexes have demonstrated antitumor activities, suggesting a potential interaction with cellular targets that inhibit tumor growth.

Biochemical Pathways

Related compounds have been shown to interact with the retinoic acid-related orphan receptor γ (rorγt), a nuclear hormone receptor subfamily involved in autoimmune diseases .

Pharmacokinetics

Related compounds have shown undesirable activity against the pregnane x receptor (pxr), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . This could potentially impact the bioavailability of the compound.

Result of Action

Related compounds have demonstrated antitumor activities against various human cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Propriétés

IUPAC Name |

1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c20-14-5-3-13(4-6-14)19(9-1-2-10-19)18(25)21-11-15(12-21)22-16(23)7-8-17(22)24/h3-6,15H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMIKGYIVRBHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)

![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)